molecular formula C19H20N2O3 B2668071 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922009-11-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

Cat. No. B2668071
CAS RN: 922009-11-8
M. Wt: 324.38
InChI Key: ZMINDNZUZXXNTA-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide, also known as DMXBB, is a synthetic compound that belongs to the family of benzodiazepines. DMXBB has been extensively studied in scientific research for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of novel compounds with structures related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide. For instance, Petrovskii et al. (2017) synthesized dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines, showing strong blue emission properties, indicating potential applications in photophysical studies (Petrovskii et al., 2017).

Photophysical Properties

The photophysical properties of dibenzo[b,f][1,4]oxazepines and their derivatives have attracted research interest due to their unique emission characteristics. Almansour et al. (2016) studied benzimidazole-tethered oxazepine heterocyclic hybrids, finding significant agreement between computed molecular structures and X-ray structures, which could indicate their potential in nonlinear optical (NLO) applications (Almansour et al., 2016).

Enantioselective Synthesis

Research on enantioselective synthesis methods for derivatives of dibenzo[b,f][1,4]oxazepines has been explored to create chiral compounds with high enantioselectivities. Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives, demonstrating the importance of these methods in creating compounds for potential therapeutic applications (Munck et al., 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-5-18(22)20-13-7-9-16-14(11-13)19(23)21(3)15-10-12(2)6-8-17(15)24-16/h6-11H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMINDNZUZXXNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

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